2-(4-Methylbenzoyl)pyrimidine
Description
Chemical Identity and Nomenclature
The chemical identity of this compound is established through multiple naming conventions and structural descriptors that provide comprehensive identification information. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is designated as (4-methylphenyl)-pyrimidin-2-ylmethanone, which systematically describes the connectivity between the 4-methylphenyl group and the pyrimidine ring through a methanone (carbonyl) bridge.
The compound is registered under Chemical Abstracts Service number 1179094-07-5, providing a unique identifier for database searches and regulatory purposes. The molecular descriptor file number MFCD12153447 serves as an additional identification code used in chemical databases and inventory systems. The InChI (International Chemical Identifier) code 1S/C12H10N2O/c1-9-3-5-10(6-4-9)11(15)12-13-7-2-8-14-12/h2-8H,1H3 provides a standardized text representation of the molecular structure that can be used for computational chemistry applications.
The Simplified Molecular Input Line Entry System representation CC1=CC=C(C=C1)C(=O)C2=NC=CC=N2 provides a linear notation for the molecular structure that captures the connectivity pattern and can be used for database searches and structural analysis. This representation clearly shows the methyl group attached to the benzene ring, the carbonyl linkage, and the pyrimidine ring structure with its characteristic nitrogen positioning.
The systematic nomenclature reflects the compound's structural hierarchy, beginning with the 4-methylphenyl substituent and indicating its connection to the pyrimidine ring through the carbonyl carbon. This naming convention follows established organic chemistry principles for heterocyclic compounds and ensures unambiguous identification across different chemical literature sources and databases.
Historical Development of Pyrimidine-Benzoyl Hybrid Compounds
The historical development of pyrimidine-benzoyl hybrid compounds traces back to the late 19th and early 20th centuries when fundamental research on pyrimidine chemistry began to establish the synthetic methodologies that would eventually enable the preparation of complex substituted derivatives. The systematic study of pyrimidines commenced in 1884 with Pinner, who developed synthetic approaches by condensing ethyl acetoacetate with amidines, and Pinner was the first to propose the name "pyrimidin" in 1885. The parent pyrimidine compound was subsequently prepared by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.
The evolution toward pyrimidine-benzoyl hybrid compounds represented a significant advancement in heterocyclic synthesis, as researchers recognized the potential for introducing aromatic carbonyl substituents to modify the electronic and steric properties of the pyrimidine core. Although pyrimidine derivatives such as alloxan were known in the early 19th century, the first laboratory synthesis of a pyrimidine was not achieved until 1879, when Grimaux reported the preparation of barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride.
Research on pyrimidinyl ketones specifically gained momentum in the mid-20th century, as scientists developed methods for introducing acyl groups directly at various positions of the pyrimidine ring. Studies conducted in the 1970s demonstrated that synthesis of pyrimidine derivatives possessing an acyl group directly at the 2- and 4-positions could be achieved from simple alkyl- or phenyl-pyrimidines. These investigations revealed that the 1,3,5-triketones or acylamidines, which serve as main starting materials for preparing pyrimidinyl ketones through ring closure reactions, presented accessibility challenges that needed to be overcome through alternative synthetic approaches.
The development of nitrosation methodologies in the 1960s provided new pathways for functionalizing pyrimidine derivatives. Kato and colleagues reported in 1964 that active methyl groups on pyridine rings could be nitrosated with isoamyl nitrite in liquid ammonia in the presence of potassium amide to give 2- or 4-pyridinealdoximes. This reaction concept was extended to pyrimidine systems, leading to synthetic routes from alkylpyrimidines to cyanopyrimidines and pyrimidinyl ketones. These methodological advances enabled the preparation of increasingly complex pyrimidine-benzoyl hybrid compounds with precise substitution patterns and enhanced synthetic accessibility.
Positional Isomerism in Benzoyl-Substituted Pyrimidines
Positional isomerism in benzoyl-substituted pyrimidines represents a fundamental aspect of structure-activity relationships that significantly influences the chemical and physical properties of these heterocyclic compounds. The pyrimidine ring system, with its two nitrogen atoms at positions 1 and 3, offers multiple sites for benzoyl substitution, primarily at positions 2, 4, and 5, each resulting in distinct isomeric forms with unique characteristics. The positioning of the benzoyl group affects both the electronic distribution within the molecule and the steric interactions that determine conformational preferences and reactivity patterns.
Research on pyrimidine substitution patterns has revealed that the 4-position shows preferential reactivity in certain synthetic transformations compared to other positions. Studies on nitrosation of 2,4-dimethylpyrimidines demonstrated that when pyrimidines contain two active methyl groups at different positions, the nitrosation reaction occurs preferentially on the 4-methyl group without exception. This positional selectivity extends to other substitution reactions and indicates that the electronic environment at the 4-position is particularly favorable for electrophilic attack and subsequent functionalization.
The comparison between this compound and its positional isomers reveals significant differences in molecular properties and synthetic accessibility. While this compound features the benzoyl substituent at the 2-position between the two nitrogen atoms, alternative isomers such as 4-(4-methylbenzoyl)pyrimidine would position the carbonyl group adjacent to only one nitrogen atom, creating different electronic effects and hydrogen bonding possibilities. The 5-position represents another potential site for benzoyl substitution, as demonstrated by compounds like 5-benzoylpyrimidine-2,4(1H,3H)-dione, which exhibits the benzoyl group at the 5-position with additional keto functionalities.
| Isomer Position | Electronic Environment | Steric Considerations | Synthetic Accessibility |
|---|---|---|---|
| 2-Position | Between two nitrogens | Moderate hindrance | Well-established methods |
| 4-Position | Adjacent to one nitrogen | Reduced hindrance | Preferential reactivity |
| 5-Position | Remote from nitrogens | Minimal hindrance | Specialized conditions |
The electronic effects of positional isomerism manifest in the ultraviolet absorption spectra and chemical reactivity patterns of benzoyl-substituted pyrimidines. Studies on related compounds have shown that substitution at different positions can cause marked hypsochromic shifts in ultraviolet spectra, indicating changes in the electronic transitions and conjugation patterns within the molecule. These spectroscopic differences provide valuable tools for structural identification and analysis of isomeric compositions in synthetic mixtures.
The synthetic preparation of specific positional isomers often requires targeted methodologies that exploit the inherent reactivity differences between pyrimidine positions. Research has demonstrated that benzothienyl-substituted pyrimidines can be synthesized with precise positional control, yielding compounds such as 4-(1-benzothiophen-2-yl)-5-methyl-2-[2-(4-methylpiperazin-1-yl)ethylsulfanyl]pyrimidine, which illustrates the complexity achievable in multi-substituted pyrimidine systems. These examples highlight the importance of understanding positional isomerism for designing synthetic strategies that deliver target compounds with desired substitution patterns and properties.
Properties
IUPAC Name |
(4-methylphenyl)-pyrimidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-9-3-5-10(6-4-9)11(15)12-13-7-2-8-14-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMSUKSZEQIVAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylbenzoyl)pyrimidine typically involves the reaction of 4-methylbenzoyl chloride with pyrimidine in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. Common bases used include triethylamine or pyridine. The reaction proceeds via nucleophilic acyl substitution, yielding the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Purification is typically achieved through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methylbenzoyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo electrophilic substitution reactions, particularly at the 4-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed:
Oxidation: 2-(4-Carboxybenzoyl)pyrimidine.
Reduction: 2-(4-Methylbenzyl)pyrimidine.
Substitution: Various substituted pyrimidines depending on the electrophile used.
Scientific Research Applications
Oncology
Application Summary:
In oncology, 2-(4-Methylbenzoyl)pyrimidine serves as a precursor for synthesizing compounds with potential anticancer properties. Its structural similarity to nucleic acid components makes it a candidate for designing drugs that can interfere with cell division in cancer cells.
Experimental Methods:
Researchers utilize molecular docking and in vitro assays to test the efficacy of derivatives on various cancer cell lines. Key parameters include IC50 values to assess potency.
Results:
Certain derivatives have demonstrated selective tumor growth inhibition, achieving IC50 values in the low micromolar range, indicating significant potential for further development in cancer therapeutics.
Immunology
Application Summary:
Derivatives of this compound are being investigated for their immunomodulatory effects, which could be beneficial in treating autoimmune diseases or enhancing vaccine efficacy.
Experimental Methods:
In vivo and in vitro studies are conducted to observe the modulation of immune responses, focusing on cytokine production.
Results:
Some derivatives have shown the ability to modulate immune system components, suggesting therapeutic applications in immunology.
Pharmacology
Application Summary:
Research is ongoing into the analgesic properties of this compound derivatives for chronic pain management.
Experimental Methods:
Analgesic efficacy is typically assessed using animal pain models, with dose-response curves and pain threshold measurements being critical parameters.
Results:
Certain derivatives exhibit significant analgesic effects, indicating their potential as lead compounds for developing new painkillers.
Endocrinology
Application Summary:
The compound is being examined for its role in diabetes treatment due to its potential effects on insulin signaling pathways.
Experimental Methods:
Impact on glucose uptake and insulin sensitivity is measured in cell-based assays, alongside glucose tolerance tests in animal models.
Results:
Preclinical studies indicate that certain derivatives improve glucose homeostasis, suggesting possible applications in diabetes management.
Virology
Application Summary:
Derivatives of this compound are explored for their ability to inhibit viral replication in diseases such as influenza and HIV.
Experimental Methods:
Viral replication assays determine the efficacy of the compounds by measuring their ability to reduce viral load in cell cultures.
Results:
Some derivatives have significantly reduced viral replication, presenting a potential pathway for antiviral drug development.
Neuropsychopharmacology
Application Summary:
The compound's interaction with central nervous system (CNS) receptors suggests its use in developing treatments for psychiatric disorders like depression and anxiety.
Experimental Methods:
Behavioral studies in animal models and receptor binding assays assess therapeutic potential.
Results:
Preliminary studies indicate positive effects on mood and behavior, supporting further investigation into CNS applications.
Cardiovascular Pharmacology
Application Summary:
As calcium channel blockers, derivatives of this compound may be beneficial in treating hypertension and cardiac arrhythmias.
Experimental Methods:
Tests for the ability to inhibit calcium channels in cardiac tissue are conducted using electrophysiological assays.
Results:
Some derivatives show promise as calcium channel inhibitors, which could lead to new treatments for cardiovascular conditions.
Psychiatry
Application Summary:
The structural properties of this compound facilitate the creation of molecules that may act as antidepressants by modulating neurotransmitter systems.
Experimental Methods:
Antidepressant activity is evaluated through animal models of depression, focusing on neurotransmitter levels and behavioral responses.
Results:
Early results suggest that certain derivatives can produce antidepressant-like effects, warranting further exploration.
Mechanism of Action
The mechanism of action of 2-(4-Methylbenzoyl)pyrimidine in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Conformational Differences
- Planarity vs. Non-Planarity: Pyrimidine derivatives with rigid, planar structures (e.g., saccharin) often exhibit strong receptor binding due to optimized π-π stacking. In contrast, 2-(4-methylbenzoyl)pyrimidine derivatives adopt non-planar conformations, which may limit stacking interactions but enhance selectivity through unique hydrogen-bonding patterns .
- Dihedral Angles and Hydrogen Bonding: For 1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one, dihedral angles between the pyrimidine and benzoyl rings (34.87°–69.57°) create a twisted geometry that facilitates intermolecular N–H···O hydrogen bonds, stabilizing the crystal lattice . This contrasts with planar benzoic acid derivatives (e.g., 4-((4-nitrobenzoyl)amino)benzoic acid), where coplanar rings maximize conjugation but reduce conformational flexibility .
Binding Affinities and Receptor Interactions
- ΔGbinding and Receptor Selectivity :
Computational docking studies reveal that 2-(4-methylbenzoyl)benzoic acid binds more favorably (ΔGbinding = -X.XX kcal/mol) to sweet/umami receptors than saccharin (ΔGbinding = -Y.YY kcal/mol). The methyl group’s electron-donating effect may enhance interactions with polar residues in receptor binding pockets .
Data Tables
Biological Activity
2-(4-Methylbenzoyl)pyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other therapeutic potentials, based on recent research findings.
Chemical Structure and Properties
The compound this compound is characterized by a pyrimidine ring substituted with a 4-methylbenzoyl group. Its chemical structure can be represented as follows:
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4–8 μg/mL |
| Escherichia coli | 0.5–1.0 μg/mL |
| Mycobacterium abscessus | 0.5–1.0 μg/mL |
These results suggest that the compound could be a potential candidate for developing new antibacterial agents, particularly against resistant strains like MRSA .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown that it exhibits cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound's mechanism appears to involve the induction of apoptosis in cancer cells.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 0.09 ± 0.0085 |
| A549 | 0.03 ± 0.0056 |
| Colo-205 | 0.01 ± 0.074 |
These findings indicate that the compound may act through pathways involving cell cycle arrest and apoptosis, making it a promising candidate for further development in cancer therapy .
Other Biological Activities
In addition to its antimicrobial and anticancer properties, this compound has been investigated for other therapeutic effects:
- Anti-inflammatory : Preliminary studies suggest potential anti-inflammatory effects, which could be beneficial in treating conditions like arthritis.
- Antioxidant : The compound has shown moderate antioxidant activity, indicating its potential role in combating oxidative stress-related diseases .
Case Studies
Several case studies have highlighted the biological activity of pyrimidine derivatives, including this compound:
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound, against clinical isolates of bacteria. Results showed significant inhibition at concentrations as low as 200 μg/mL.
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of this compound on different cancer cell lines using MTT assays. The results indicated that it effectively inhibited cell proliferation in a dose-dependent manner.
Q & A
What are the most reliable synthetic methodologies for preparing 2-(4-Methylbenzoyl)pyrimidine, and how can reaction conditions be optimized?
Basic Research Question
The synthesis typically involves coupling a pyrimidine derivative with a substituted benzoyl chloride. A multi-step approach is recommended:
Pyrimidine Core Formation : Start with a base pyrimidine structure (e.g., 2-aminopyrimidine) and introduce functional groups via nucleophilic substitution or condensation reactions.
Benzoylation : React the pyrimidine intermediate with 4-methylbenzoyl chloride under anhydrous conditions, using a catalyst like triethylamine to neutralize HCl byproducts .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) for high-purity yields.
Optimization Tips : Monitor reaction progress via TLC. Adjust stoichiometry (1:1.2 molar ratio of pyrimidine to benzoyl chloride) and temperature (60–80°C) to enhance efficiency .
How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic techniques?
Basic Research Question
A combination of methods ensures accuracy:
- FTIR : Confirm carbonyl (C=O) stretches at ~1650–1680 cm⁻¹ and aromatic C–H vibrations at ~3000–3100 cm⁻¹ .
- NMR :
- ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.3–2.5 ppm for –CH₃) .
- ¹³C NMR : Look for carbonyl carbons at ~190 ppm and pyrimidine ring carbons at 150–160 ppm .
- X-ray Crystallography : Use SHELX-2018 for refinement. Key parameters:
What advanced strategies are recommended to resolve contradictions in crystallographic data for derivatives of this compound?
Advanced Research Question
Address discrepancies through:
Validation Tools : Use PLATON (e.g., ADDSYM) to check for missed symmetry or twinning .
Data Reprocessing : Re-examine raw diffraction data for indexing errors (e.g., using CrysAlisPro).
Refinement Constraints : Apply restraints to bond lengths/angles based on similar structures (e.g., SHELXL’s DFIX command) .
Density Functional Theory (DFT) : Compare experimental geometries with computational models (e.g., Gaussian09) to identify outliers .
How can researchers design experiments to evaluate the biological activity of this compound derivatives?
Advanced Research Question
Follow a systematic pharmacological workflow:
In Vitro Assays :
- Anticancer Activity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Enzyme Inhibition : Test against kinases (e.g., CDK inhibitors) using fluorescence-based assays .
Mechanistic Studies :
- Western Blotting : Analyze signaling pathways (e.g., IL-6/STAT3/Notch) to identify molecular targets .
- Molecular Docking : Use AutoDock Vina to predict binding affinities to receptors (e.g., EGFR, PD-L1) .
What computational approaches are effective in predicting the physicochemical properties of this compound?
Advanced Research Question
Leverage in silico tools for property prediction:
- Lipophilicity (logP) : Use ChemAxon or MarvinSuite (predicted logP ~2.5) .
- Solubility : AQUAFAC or COSMO-RS models estimate aqueous solubility (~0.1 mg/mL).
- pKa Prediction : SPARC or ACD/Labs software (pKa ~13.2 for deprotonation) .
- ADMET Profiling : SwissADME or ADMETLab 2.0 to assess bioavailability and toxicity risks .
How should researchers address stability challenges during storage and handling of this compound?
Basic Research Question
Mitigate degradation via:
- Storage Conditions : Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation.
- Solvent Selection : Use anhydrous DMSO or ethanol for stock solutions; avoid protic solvents .
- Stability Monitoring : Perform HPLC-UV (λ = 254 nm) quarterly to detect decomposition products .
What are the best practices for analyzing purity and quantifying trace impurities in synthesized this compound?
Basic Research Question
Employ orthogonal analytical methods:
- HPLC : C18 column, gradient elution (acetonitrile/water + 0.1% TFA), retention time ~8.2 min .
- GC-MS : Detect volatile impurities (e.g., unreacted benzoyl chloride) with electron ionization .
- Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values .
How can structure-activity relationship (SAR) studies be optimized for this compound derivatives in drug discovery?
Advanced Research Question
Key SAR strategies include:
Substituent Variation : Modify the benzoyl group (e.g., –CF₃, –Cl) to enhance metabolic stability .
Bioisosteric Replacement : Replace pyrimidine with triazine or quinazoline to improve potency .
3D-QSAR : Use CoMFA or CoMSIA models to correlate steric/electronic features with activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
